2-Pyrazolin-5-one, 4-[[p-(methylamino)phenyl]imino]-1,3-diphenyl-
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Overview
Description
2-Pyrazolin-5-one, 4-[[p-(methylamino)phenyl]imino]-1,3-diphenyl- is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. This compound is known to exhibit a range of biochemical and physiological effects, and has been the subject of numerous scientific studies aimed at understanding its mechanism of action and potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of 2-Pyrazolin-5-one, 4-[[p-(methylamino)phenyl]imino]-1,3-diphenyl- is not fully understood, but it is thought to act through the inhibition of various enzymes and signaling pathways involved in inflammation and tumor growth. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins, as well as the activation of nuclear factor-kappa B (NF-κB), a key signaling pathway involved in inflammation and tumor growth.
Biochemical and Physiological Effects
2-Pyrazolin-5-one, 4-[[p-(methylamino)phenyl]imino]-1,3-diphenyl- has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and anti-tumor effects. This compound has been shown to inhibit the production of inflammatory prostaglandins, reduce pain and inflammation, and inhibit the growth and proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
The advantages of using 2-Pyrazolin-5-one, 4-[[p-(methylamino)phenyl]imino]-1,3-diphenyl- in lab experiments include its well-characterized mechanism of action and its ability to exhibit a range of biological activities. However, limitations include its potential toxicity and the need for further studies to fully understand its potential therapeutic applications.
Future Directions
There are several potential future directions for research on 2-Pyrazolin-5-one, 4-[[p-(methylamino)phenyl]imino]-1,3-diphenyl-. These include:
1. Further studies to understand the exact mechanism of action of this compound and its potential therapeutic applications.
2. Development of new synthetic methods to improve the yield and purity of this compound.
3. Studies to evaluate the toxicity and safety of this compound in animal models and humans.
4. Development of new derivatives of this compound with improved biological activity and selectivity.
5. Exploration of the potential use of this compound in combination with other drugs for the treatment of various diseases.
Synthesis Methods
The synthesis of 2-Pyrazolin-5-one, 4-[[p-(methylamino)phenyl]imino]-1,3-diphenyl- typically involves the reaction of 4-aminobenzenesulfonamide with 1,3-diphenyl-2-pyrazolin-5-one in the presence of a suitable catalyst. The resulting product can be purified through a series of chromatography and recrystallization steps to obtain a high-purity sample.
Scientific Research Applications
2-Pyrazolin-5-one, 4-[[p-(methylamino)phenyl]imino]-1,3-diphenyl- has been the subject of numerous scientific studies aimed at understanding its potential applications in the field of medicinal chemistry. This compound has been shown to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anti-tumor effects.
properties
CAS RN |
13617-71-5 |
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Molecular Formula |
C22H18N4O |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
4-[4-(methylamino)phenyl]imino-2,5-diphenylpyrazol-3-one |
InChI |
InChI=1S/C22H18N4O/c1-23-17-12-14-18(15-13-17)24-21-20(16-8-4-2-5-9-16)25-26(22(21)27)19-10-6-3-7-11-19/h2-15,23H,1H3 |
InChI Key |
BKFDGVUHXJOYSG-UHFFFAOYSA-N |
SMILES |
CNC1=CC=C(C=C1)N=C2C(=NN(C2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CNC1=CC=C(C=C1)N=C2C(=NN(C2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
synonyms |
4-[[p-(Methylamino)phenyl]imino]-1,3-diphenyl-2-pyrazolin-5-one |
Origin of Product |
United States |
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